![molecular formula C17H21NO3S B14603856 2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-48-4](/img/structure/B14603856.png)
2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is a chemical compound known for its unique structure and properties It is a member of the sulfonyl pyridine family, which is characterized by the presence of a sulfonyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2,5-diethylphenyl ethanesulfonyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
- 2-(DODECYLSULFONYL)-1-ETHANESULFONYL FLUORIDE
Uniqueness
2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the 2,5-diethyl groups can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and proteins.
Eigenschaften
CAS-Nummer |
60264-48-4 |
|---|---|
Molekularformel |
C17H21NO3S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-[1-(2,5-diethylphenyl)ethylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C17H21NO3S/c1-4-14-9-10-15(5-2)16(12-14)13(3)22(20,21)17-8-6-7-11-18(17)19/h6-13H,4-5H2,1-3H3 |
InChI-Schlüssel |
BQUMDPBLOFSXDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)CC)C(C)S(=O)(=O)C2=CC=CC=[N+]2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


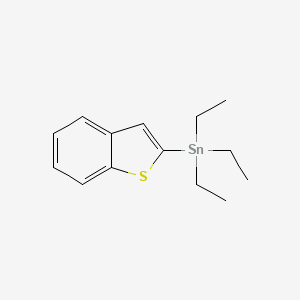
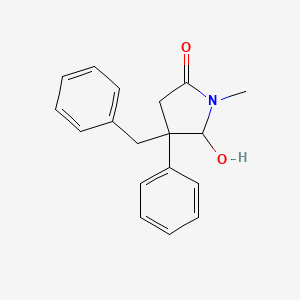

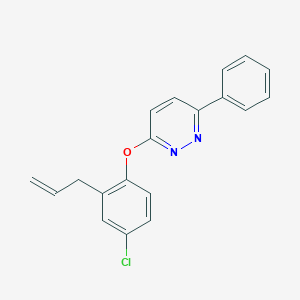
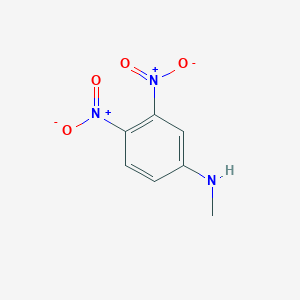
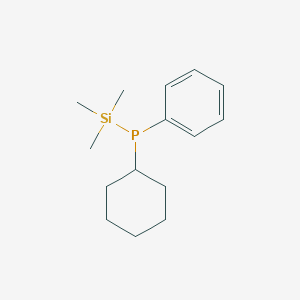
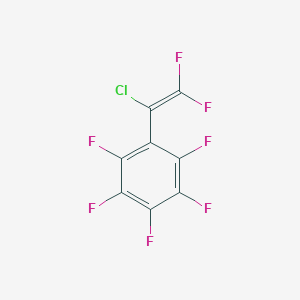


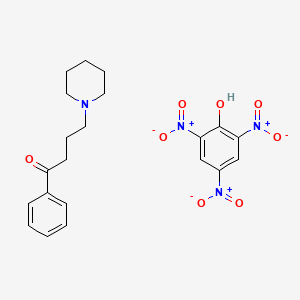


![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)

